molecular formula C8H5BrN2O B8218267 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Cat. No.: B8218267
M. Wt: 225.04 g/mol
InChI Key: RTJBKIWAYTZRDU-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde (CAS 1427502-89-3) is a high-value brominated azaindole derivative with a molecular formula of C8H5BrN2O and a molecular weight of 225.04 . This compound serves as a crucial chemical building block, particularly in medicinal chemistry and drug discovery research. Its structure, which features a reactive bromine atom and an aldehyde functional group on a pyrrolopyridine scaffold, makes it a versatile intermediate for constructing more complex molecules through various cross-coupling reactions and nucleophilic additions . The aldehyde group allows for further functionalization via condensation or reduction, while the bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . This enables researchers to efficiently create diverse compound libraries for screening against biological targets. The pyrrolo[2,3-c]pyridine core is a privileged structure in pharmacology, often found in molecules designed to modulate kinase activity, making this reagent valuable for developing potential anticancer and anti-infective agents . As a standard handling procedure, this product should be stored appropriately. It is supplied and intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-2-10-3-8-6(7)1-5(4-12)11-8/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJBKIWAYTZRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=CN=CC(=C21)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves the bromination of 1H-pyrrolo[2,3-c]pyridine followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The formylation step often involves the use of Vilsmeier-Haack reagent, which is a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridines, while oxidation and reduction reactions modify the aldehyde group.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

Synthesis : The compound is synthesized through bromination of 1H-pyrrolo[2,3-c]pyridine followed by formylation. Bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions. The formylation step typically employs the Vilsmeier-Haack reagent (DMF and phosphorus oxychloride) to introduce the aldehyde functional group.

Intermediate Role : 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It is utilized in the preparation of various derivatives that exhibit diverse biological activities, making it a valuable building block in medicinal chemistry.

The compound has been studied for its potential biological activities, particularly in anticancer research:

Anticancer Properties : Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs). For instance, a related compound demonstrated potent activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM. This suggests that similar derivatives could be explored for their efficacy in cancer therapy by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Case Study 1: FGFR Inhibition

A study highlighted the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. Among these, compound 4h exhibited notable inhibitory activity against breast cancer cells (4T1), significantly reducing cell proliferation and inducing apoptosis through mitochondrial pathways. This underscores the potential of pyrrolo derivatives in targeted cancer therapies .

Case Study 2: Antimicrobial Activity

Another investigation into pyrrolo[3,4-c]pyridine derivatives revealed their antimicrobial properties. Compounds synthesized from this scaffold demonstrated moderate cytotoxicity against various cancer cell lines while showing limited toxicity towards non-cancerous cells. This duality suggests a promising therapeutic index for developing new antimicrobial agents based on this chemical structure .

Summary Table of Applications

Application AreaDescriptionExample Findings
Chemical Synthesis Intermediate for complex heterocyclesUsed in synthesizing diverse derivatives
Biological Activity Anticancer and antimicrobial propertiesPotent FGFR inhibitors; moderate cytotoxicity against cancer cells
Mechanism of Action Interaction with molecular targetsPotential inhibition of enzymes/receptors involved in tumor growth

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Research and Application Insights

  • High-Throughput Synthesis : The use of SHELX software (e.g., SHELXL, SHELXD) in crystallographic studies ensures precise structural characterization of pyrrolopyridine derivatives, aiding in rational drug design .

Biological Activity

4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-c]pyridine framework with a bromine atom at the 4-position and an aldehyde group at the 2-position. Its molecular formula is C7H6BrN2O, with a molar mass of 216.04 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing processes such as cell proliferation and apoptosis.
  • Antiviral Activity : Preliminary studies suggest that it could inhibit viral replication by targeting viral RNA polymerase.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds can induce apoptosis in breast cancer cells and inhibit their migration and invasion capabilities .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)10Induces apoptosis
Similar Derivative4T1 (Breast Cancer)7FGFR inhibition

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Pyrrolo derivatives have shown effectiveness against various pathogens:

  • Antimycobacterial Activity : Some derivatives have been identified as inhibitors of the InhA enzyme in Mycobacterium tuberculosis, demonstrating potential for tuberculosis treatment. Compounds were screened for minimum inhibitory concentration (MIC) values indicating their potency against bacterial strains .

Antidiabetic Activity

Certain derivatives have exhibited antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. This activity suggests potential therapeutic applications for managing diabetes .

Case Studies

Several studies highlight the efficacy of pyrrolo derivatives in preclinical settings:

  • Study on FGFR Inhibition :
    • A study synthesized multiple pyrrolo derivatives and found that some exhibited potent inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. The most effective compounds had IC50 values ranging from 7 to 25 nM against different FGFR subtypes .
  • Anticancer Evaluation :
    • In another study, a series of pyrrolo compounds were tested against ovarian cancer cell lines, showing moderate cytotoxicity while sparing non-cancerous cells. This selectivity is crucial for developing safer cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde?

The synthesis typically involves cyclization of pyrrolo-pyridine precursors under controlled conditions. For example, bromination at the 4-position can be achieved via electrophilic substitution using bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane or DMF at 0–25°C. Cyclization of a pyridine derivative with a furan or pyrrole precursor is often catalyzed by Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd catalysts) . Optimization of reaction time and temperature is critical to minimize side products like over-brominated species.

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

  • NMR (¹H, ¹³C, and 2D experiments) to confirm the position of the bromine and aldehyde groups.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight.
  • X-ray crystallography (e.g., using SHELXL for refinement) to resolve ambiguities in regiochemistry or crystal packing .
  • HPLC with UV detection (λ ~250–300 nm) to assess purity, as aldehydes often absorb in this range.

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a P95 respirator if dust or aerosols are generated .
  • Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr gas during reactions).
  • Spill management: Avoid dry sweeping; use damp cloths or specialized absorbents. Collect waste in sealed containers for disposal by licensed facilities .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolo-pyridine scaffold be achieved?

Regioselectivity in bromination or cross-coupling reactions depends on electronic and steric factors. For example:

  • Electrophilic bromination favors the 4-position due to electron-donating effects of the pyrrole nitrogen.
  • Suzuki-Miyaura coupling at the bromine site requires Pd(PPh₃)₄ and a microwave-assisted protocol (100–120°C, 30 min) to retain the aldehyde functionality .
  • Protection of the aldehyde (e.g., as an acetal) may be necessary before introducing other substituents .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Weak diffraction: Small crystal size or disorder in the aldehyde/bromine moieties can reduce data quality. Use synchrotron radiation or cryocooling to enhance resolution.
  • Refinement: SHELXL’s constraints (e.g., DFIX for bond lengths) help model disordered regions. Twinning or pseudo-symmetry may require integration of multiple datasets .
  • Hydrogen bonding: The aldehyde group often forms intermolecular interactions (e.g., C=O⋯H-N), influencing crystal packing.

Q. How does the bromine substituent impact biological activity in kinase inhibition studies?

The bromine atom enhances binding affinity to ATP-binding pockets of kinases (e.g., JAK2 or EGFR) by:

  • Hydrophobic interactions: Filling a hydrophobic subpocket in the active site.
  • Halogen bonding: Forming weak interactions with backbone carbonyls (e.g., C=O⋯Br).
  • Steric effects: Blocking solvent access to the binding site. Comparative studies with non-brominated analogs show a 5–10-fold increase in IC₅₀ values, as demonstrated in kinase inhibition assays .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to address this?

Discrepancies arise from varying solvent purity and measurement methods. For reproducible results:

  • Standardize solvents: Use freshly distilled DMSO or THF.
  • Quantitative NMR: Use 1,3,5-trimethoxybenzene as an internal standard to measure solubility in deuterated solvents .
  • Dynamic light scattering (DLS): Detect aggregates that may skew solubility data.

Q. Divergent synthetic yields in literature: What factors are critical for optimization?

Yield variations (30–70%) stem from:

  • Reagent quality: Use freshly opened NBS to avoid decomposition.
  • Moisture control: Strict anhydrous conditions (e.g., molecular sieves in DCM) prevent aldehyde oxidation.
  • Catalyst loading: Pd catalysts >5 mol% may increase side reactions; optimize to 1–2 mol% .

Methodological Resources

  • Synthesis protocols: Refer to Han et al. (2017) for regioselective halogenation techniques .
  • Crystallography: SHELX tutorials provide guidance on handling disordered structures .
  • Biological assays: Stokes et al. (2013) outline kinase inhibition screening protocols .

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